molecular formula C18H15NO2 B12207871 3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one

3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B12207871
M. Wt: 277.3 g/mol
InChI Key: CVWDMORBZVQDPG-UHFFFAOYSA-N
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Description

3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with suitable reagents. For instance, the reaction of anthranilic acid with acetylacetone under acidic conditions can yield the desired quinoline derivative . Another method involves the use of ammonium acetate as a catalyst in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like aluminum chloride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like tyrosine kinases by binding to their active sites . This interaction disrupts the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-7-methyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-acetyl-7-methyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C18H15NO2/c1-11-8-9-14-15(10-11)19-18(21)16(12(2)20)17(14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)

InChI Key

CVWDMORBZVQDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)N2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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